2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline

Purity assurance Reproducibility Procurement specification

Regioisomeric purity is critical in α7 nicotinic receptor PAM programs, where aniline attachment at the triazole 5- vs. 3-position dictates target engagement. Sourcing a mis-labeled regioisomer can invalidate SAR data. This building block (CAS 1340380-36-0) guarantees the specified 5-(4-methylaniline) connectivity with cataloged purity ≥98%, eliminating the risk of regioisomer contamination. - CNS drug-like fragment (MW 216 Da, 1 HBD, logP ~2.6) for α7 PAM lead optimization - Single primary amine handle enables clean acylation/sulfonylation in parallel synthesis - Available from stock with batch-specific QC documentation for procurement compliance

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B13632999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=N1)C2=C(C=CC(=C2)C)N)C
InChIInChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)9-7-8(2)5-6-10(9)13/h5-7H,4,13H2,1-3H3
InChIKeyNWUQIZNBSURBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylaniline (CAS 1340380-36-0) is a disubstituted 1,2,4-triazolyl aniline building block with molecular formula C₁₂H₁₆N₄ and molecular weight 216.28 g·mol⁻¹ . This heterocyclic aromatic amine features a 4-methylaniline moiety linked to the triazole core at the 5‑position, with ethyl and methyl substituents at the triazole 3‑ and 1‑positions, respectively . Cataloged purity of ≥98% is specified by multiple vendors , and computational predictions indicate a boiling point of 429.2±55.0 °C, pKₐ of 3.22±0.10, and logP of approximately 2.6 [1]. These baseline identifiers are essential for verifying substance identity during procurement and ensuring reproducibility in structure–activity relationship campaigns.

Regioisomer identity
Defined 5-triazolyl-2-(4-methyl)aniline scaffold for SAR precision
Purity baseline
≥98% catalog purity supports assay reproducibility
Physicochemical window
Intermediate logP (~2.6) and 1 HBD/3 HBA for lead-like exploration

Why Generic Substitution Fails for This Scaffold


Within the 1,2,4‑triazole-aniline family, the precise position of the methyl and aniline substituents around the heterocyclic core dictates both physicochemical properties and target engagement. In the patent literature on trisubstituted 1,2,4‑triazoles as positive allosteric modulators of the α7 nicotinic acetylcholine receptor, even subtle repositioning of the aniline attachment from the 3‑ to the 5‑position of the triazole ring significantly alters receptor activity [1]. Consequently, swapping 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylaniline for a regioisomeric analog—such as the 4‑methylaniline linked at the 3‑position or a des‑methyl variant—cannot be assumed to preserve potency, selectivity, or pharmacokinetic profile. The quantitative evidence below substantiates why this specific regioisomer must be individually qualified for each application.

Regioisomer sensitivity
Switching the triazole-aniline attachment from 5- to 3-position may shift target binding by >100-fold based on patent α7 PAM series; pharmacological profiles likely differ.
Purity grade mismatch
Regioisomeric analogs sold at 97% purity introduce higher maximum impurity burden, which can confound biological assays and reduce inter-lot reproducibility.
Substituent electronic effect
Des-methyl or ortho-methyl variants alter aniline nucleophilicity, potentially changing synthetic yields and side-product profiles in library derivatization.

Quantitative Differentiation Evidence


Purity Specification Comparison

Multiple vendors catalog 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylaniline at ≥98% purity . In contrast, the 4‑(3‑ethyl‑1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)‑2‑methylaniline regioisomer (CAS 1344255‑39‑5) is listed at 97% minimum purity . This 1‑percentage‑point differential in minimum purity specification reduces the maximum allowable impurity burden by one‑third, directly lowering the risk of confounding by‑products in sensitive biological assays.

Purity specification
Data to verify
Target: ≥98% vs. comparator regioisomer: 97%
Higher purity may reduce bioassay interference risk
Supplier specifications; independent verification advised
Purity assurance Reproducibility Procurement specification

Lipophilicity Tuning Across Regioisomers

The computed logP of 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylaniline is 2.60 . This value lies midway between the measured logP of 1.43 for the unsubstituted analog 4‑(1,2,4‑triazol‑4‑yl)aniline [1] and 3.47 for the more lipophilic 4‑[3‑(4‑aminophenyl)‑1H‑1,2,4‑triazol‑5‑yl]aniline . The additional methyl group on the aniline ring in the target compound contributes a logP increment of roughly +1.2 relative to the des‑methyl analog, while remaining appreciably less lipophilic than bis‑aniline triazoles.

Lipophilicity tuning
Cross-study comparable
logP 2.60 (computed); Δ +1.17 vs. des-methyl analog, –0.87 vs. bis-aniline
Intermediate lipophilicity may balance permeability and solubility
Measured logP of comparators from different databases
Lipophilicity ADME Permeability Structure–property relationship

Hydrogen-Bond Donor/Acceptor Profile

The target compound presents 1 hydrogen‑bond donor (NH₂) and 3 hydrogen‑bond acceptors (triazole N‑atoms) . By comparison, the regioisomer 4‑(3‑ethyl‑1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)‑2‑methylaniline possesses an identical HBD/HBA count (1 donor, 3 acceptors) , but the spatial orientation of the aniline NH₂ group relative to the triazole acceptors differs due to the 2‑position vs. 4‑position attachment, altering the geometry of intermolecular hydrogen‑bond networks.

H-bond donor/acceptor
Data to verify
1 HBD (NH₂), 3 HBA; ortho-aniline vs. para-analog geometry
Donor-acceptor geometry may influence binding poses
Structural descriptors; spatial orientation differs
Molecular recognition Crystal engineering Solubility Hydrogen bonding

Substituent-Directed Nucleophilicity

The 4‑methyl substituent on the aniline ring of the target compound is located para‑ to the NH₂ group, exerting an electron‑donating (+I) effect that enhances the nucleophilicity of the aniline nitrogen without introducing the steric hindrance that an ortho‑methyl group would create. In the alternative building block 2‑(3‑ethyl‑1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)aniline (CAS 1344234‑55‑4), the absence of any methyl substituent yields a less electron‑rich aniline nitrogen, potentially reducing the rate of N‑acylation or N‑sulfonylation reactions .

Nucleophilicity shift
Class-level inference
Δσₚ ≈ –0.17 via para-methyl substitution
Enhanced electron density may improve synthetic yield
Hammett constant; validated in analogous systems
Synthetic chemistry Nucleophilicity Regioselectivity Building block

Regioisomer-Dependent Biological Activity

US Patent 8,143,419 B2 extensively exemplifies 3‑aniline‑5‑aryl‑1,2,4‑triazoles as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor, demonstrating that variations in the aniline substitution pattern produce order‑of‑magnitude changes in the EC₅₀ for potentiation of agonist responses [1]. Although the specific compound 2‑(3‑ethyl‑1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)‑4‑methylaniline is not explicitly enumerated, its 5‑triazolyl‑2‑(4‑methyl)aniline scaffold falls within the protected Markush structure and is geometrically distinct from the 3‑aniline regioisomers that dominate the patent examples.

Biological activity context
Class-level inference
Regioisomeric switch may alter EC₅₀ by ≥100-fold (patent SAR)
5-Triazolyl geometry may differentiate α7 modulation profile
Specific data for this compound not reported
Nicotinic receptor Allosteric modulation Structure–activity relationship CNS

Highest-Impact Application Scenarios


α7 nAChR PAM Lead Optimization

The 5‑triazolyl‑2‑(4‑methyl)aniline scaffold occupies a distinct regioisomeric niche within the 1,2,4‑triazole PAM patent space [Section 3, REFS-1]. The intermediate logP (~2.6) and single H‑bond donor facilitate CNS drug‑like properties, making this building block a strategic starting point for synthesizing focused libraries aimed at improving α7 PAM potency beyond the 0.1–10 µM range reported for 3‑aniline regioisomers.

Fragment-Based Drug Discovery

With a molecular weight of 216 Da, 1 HBD, and 3 HBA, this compound meets fragment‑library criteria. The para‑methyl aniline group provides a well‑characterized vector for growing or merging fragments, while the triazole ring offers metabolic stability advantages over imidazole or pyrazole analogs, supporting fragment‑to‑lead campaigns.

Agrochemical Intermediate Design

Triazole‑aniline hybrids are established pharmacophores in fungicide discovery. The enhanced nucleophilicity conferred by the 4‑methyl substituent (Δσₚ ≈ –0.17) [Section 3, REFS-1] enables efficient acylation and sulfonylation, allowing rapid parallel synthesis of candidate molecules for screening against resistant fungal strains.

Photoaffinity Labeling Probe Precursor

The single primary amine handle is ideally suited for conjugation to photoactivatable crosslinkers (e.g., diazirine‑NHS esters) without competing reactions from additional nucleophilic sites. The predictable reactivity and high purity (≥98%) minimize side products that could complicate target identification studies.

Application
Selection Property
Validation Focus
α7 nAChR allosteric modulator SAR
Regioisomer-defined 5-triazolyl-2-(4-methyl)aniline scaffold
Receptor modulation and selectivity profiling
Fragment-based drug discovery
Fragment-compatible properties (MW 216, 1 HBD, 3 HBA)
Fragment screening and structure-guided optimization
Agrochemical intermediate design
Enhanced aniline nucleophilicity (para-methyl effect)
Fungal strain panel screening and SAR
Photoaffinity labeling probe precursor
Single primary amine handle for conjugation
Target identification and pull-down validation
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